Chrysosplenetin
Overview
Description
Chrysosplenetin is a naturally occurring polymethoxylated flavonol, specifically an O-methylated flavonol. It is found in various plants, including Artemisia annua and Chamomilla recutita . This compound is known for its potential biological activities, including anti-malarial and antiviral properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
Chrysosplenetin can be synthesized through several chemical routes. One common method involves the methylation of quercetagetin, a naturally occurring flavonol. The process typically includes the following steps:
Starting Material: Quercetagetin.
Methylation: Using methylating agents such as dimethyl sulfate or methyl iodide in the presence of a base like potassium carbonate.
Reaction Conditions: The reaction is usually carried out in an organic solvent such as acetone or dimethylformamide at elevated temperatures (50-80°C) for several hours.
Industrial Production Methods
Industrial production of this compound may involve the extraction from plant sources like Artemisia annua. The process includes:
Plant Extraction: Using solvents like ethanol or methanol to extract the flavonoids from the plant material.
Purification: Employing techniques such as column chromatography to isolate this compound from other compounds.
Chemical Reactions Analysis
Types of Reactions
Chrysosplenetin undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert this compound to its corresponding dihydroflavonol.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the flavonol structure.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or sodium borohydride.
Substitution: Using nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Quinones or hydroxylated derivatives.
Reduction: Dihydroflavonols.
Substitution: Various substituted flavonols depending on the nucleophile used.
Scientific Research Applications
Chrysosplenetin has a wide range of scientific research applications:
Chemistry: Used as a model compound to study the reactivity of flavonols and their derivatives.
Biology: Investigated for its role in modulating enzyme activities, such as cytochrome P450 enzymes.
Medicine: Explored for its anti-malarial properties, particularly in combination with artemisinin.
Industry: Potential use in the development of natural product-based pharmaceuticals and nutraceuticals.
Mechanism of Action
Chrysosplenetin exerts its effects through several mechanisms:
Enzyme Inhibition: It inhibits cytochrome P450 enzymes, particularly CYP3A, which plays a role in drug metabolism.
P-glycoprotein Inhibition: By inhibiting P-glycoprotein, this compound can enhance the bioavailability and efficacy of other drugs, such as artemisinin.
Antioxidant Activity: Its structure allows it to scavenge free radicals, contributing to its antioxidant properties.
Comparison with Similar Compounds
Chrysosplenetin is compared with other polymethoxylated flavonols such as:
Quercetagetin: The parent compound from which this compound is derived.
Jaceidin: Another O-methylated flavonol found in Chamomilla recutita.
This compound stands out due to its unique combination of multiple methoxy groups and hydroxyl groups, which contribute to its distinct biological activities and potential therapeutic applications .
Properties
IUPAC Name |
5-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-3,6,7-trimethoxychromen-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18O8/c1-23-11-7-9(5-6-10(11)20)17-19(26-4)16(22)14-12(27-17)8-13(24-2)18(25-3)15(14)21/h5-8,20-21H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBVTYGIYKCPHQN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=C(C(=O)C3=C(C(=C(C=C3O2)OC)OC)O)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80975707 | |
Record name | Chrysosplenetin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80975707 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
374.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
603-56-5, 69234-29-3 | |
Record name | Chrysosplenetin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=603-56-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Chrysosplenetin B | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000603565 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4H-1-Benzopyran-4-one, 5-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-3,6,7-trimethoxy- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069234293 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Chrysosplenetin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80975707 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | CHRYSOSPLENETIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9AA5Z8PMYE | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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